molecular formula C12H11N3O4 B13866479 {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid CAS No. 184872-04-6

{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid

Cat. No.: B13866479
CAS No.: 184872-04-6
M. Wt: 261.23 g/mol
InChI Key: GDULZAAHMVVCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a nitrophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Chemistry:

    Catalysis: Imidazole derivatives are used as catalysts in various organic reactions due to their ability to stabilize transition states.

    Ligands: They serve as ligands in coordination chemistry, forming stable complexes with metal ions.

Biology:

    Enzyme Inhibition: Imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which is involved in drug metabolism.

    Antimicrobial Agents: They exhibit antimicrobial properties against bacteria and fungi.

Medicine:

    Pharmaceuticals: Imidazole derivatives are used in the development of drugs for treating infections, inflammation, and cancer.

    Antifungal Agents: Compounds like ketoconazole and miconazole are imidazole-based antifungal agents.

Industry:

    Dyes and Pigments: Imidazole derivatives are used in the synthesis of dyes and pigments for textiles and other materials.

    Corrosion Inhibitors: They are used as corrosion inhibitors in metal protection.

Mechanism of Action

The mechanism of action of {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring.

    Benzimidazole: Contains a fused benzene ring with the imidazole ring, exhibiting different chemical properties.

    Thiazole: Similar to imidazole but with a sulfur atom replacing one of the nitrogen atoms.

Uniqueness: {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and enhances its biological activity. The acetic acid moiety also contributes to its solubility and reactivity in various chemical environments.

Properties

CAS No.

184872-04-6

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid

InChI

InChI=1S/C12H11N3O4/c16-12(17)5-11-6-13-8-14(11)7-9-1-3-10(4-2-9)15(18)19/h1-4,6,8H,5,7H2,(H,16,17)

InChI Key

GDULZAAHMVVCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.